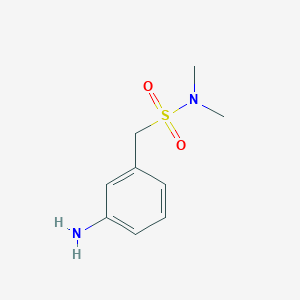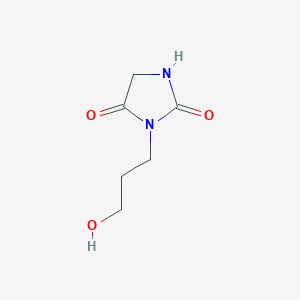
3-(3-Hydroxypropyl)imidazolidine-2,4-dione
説明
3-(3-Hydroxypropyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C6H10N2O3 and a molecular weight of 158.16 . It is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of compounds containing imidazolidine-2,4-dione cores involves two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . In another approach, two and three Bucherer–Berg modified with 5 and 7CR are used to synthesize larger homologous molecules .Molecular Structure Analysis
The molecular structure of 3-(3-Hydroxypropyl)imidazolidine-2,4-dione is confirmed by FT-IR, 1HNMR, 13CNMR, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-(3-Hydroxypropyl)imidazolidine-2,4-dione are complex and involve multiple steps . Further details about the specific reactions are not available in the search results.Physical And Chemical Properties Analysis
3-(3-Hydroxypropyl)imidazolidine-2,4-dione is a powder that is stored at room temperature . Additional physical and chemical properties such as boiling point, density, and melting point are not available in the search results.科学的研究の応用
Pharmaceutical Drug Development
3-(3-Hydroxypropyl)imidazolidine-2,4-dione: is being explored for its potential in drug development due to its structural similarity to hydantoin, which has known pharmacological properties . The compound’s derivatives have shown a range of activities, including anticonvulsant , antibacterial , and antiepileptic effects .
Analgesic Applications
Research indicates that derivatives of imidazolidine-2,4-dione, such as 3-(3-Hydroxypropyl)imidazolidine-2,4-dione , may serve as potential drugs for pain treatment. This is due to their ability to modulate neurotransmission and inflammatory responses .
Anti-Inflammatory and Immunomodulatory Effects
The compound’s structure is conducive to modification, which can lead to the development of new anti-inflammatory agents. Its immunomodulatory potential is also being investigated, particularly in the context of autoimmune diseases .
Antitumor Activity
Imidazolidine derivatives have been studied for their antitumor properties3-(3-Hydroxypropyl)imidazolidine-2,4-dione could be a precursor in synthesizing novel compounds with potential anticancer activities .
Antidiabetic Research
The compound’s derivatives are being researched for their antidiabetic properties. They may play a role in the development of new therapeutic agents that target metabolic pathways involved in diabetes .
Antiviral Research
There is ongoing research into the antiviral capabilities of imidazolidine derivatives3-(3-Hydroxypropyl)imidazolidine-2,4-dione may contribute to the synthesis of compounds that can inhibit viral replication .
Neuroprotective Properties
Due to its potential neuroprotective effects, the compound is being studied for the treatment of neurodegenerative diseases. It may help in reducing neuronal damage and improving cognitive functions .
Fatty Acid Amide Hydrolase (FAAH) Inhibition
The compound has been evaluated for its ability to inhibit FAAH, an enzyme that hydrolyzes bioactive fatty acid derivatives. This inhibition has implications for managing conditions like anxiety and chronic pain .
特性
IUPAC Name |
3-(3-hydroxypropyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c9-3-1-2-8-5(10)4-7-6(8)11/h9H,1-4H2,(H,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPYVGNOZIWVHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hydroxypropyl)imidazolidine-2,4-dione | |
CAS RN |
73973-05-4 | |
| Record name | 3-(3-hydroxypropyl)imidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

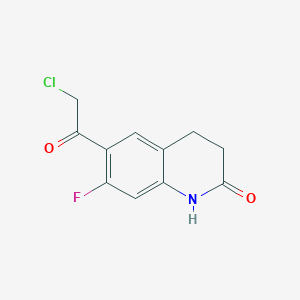
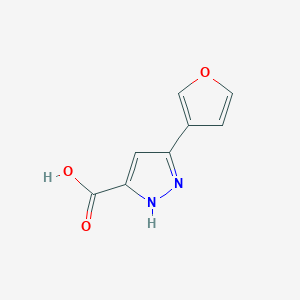
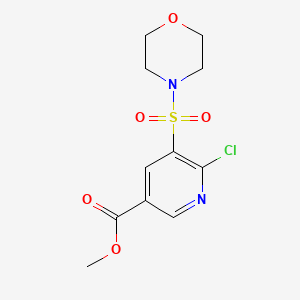
![4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1517714.png)
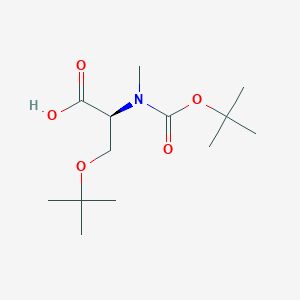
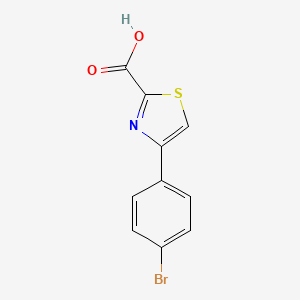
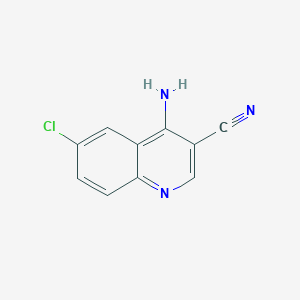
amine](/img/structure/B1517722.png)
![1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1517724.png)
![Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate](/img/structure/B1517725.png)
![4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile](/img/structure/B1517727.png)
![N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B1517728.png)
